molecular formula C7H10N2O3 B1313523 Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 33458-27-4

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B1313523
CAS No.: 33458-27-4
M. Wt: 170.17 g/mol
InChI Key: DYEUWQNJWMPQAL-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . They have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate ethyl 4- (4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .


Molecular Structure Analysis

The dihydropyrimidine ring adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The synthesis of this compound involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol. This mixture is treated with concentrated hydrochloric acid and heated to reflux .


Physical And Chemical Properties Analysis

This compound is a white to almost white powder . It has a melting point of 208°C . Its molecular formula is C14H16N2O3 and its molecular weight is 260.293 g/mol .

Scientific Research Applications

Microwave-Mediated Synthesis

A study by Harikrishnan et al. (2013) demonstrated the use of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in a microwave-mediated, catalyst- and solvent-free regioselective Biginelli reaction. This method synthesized a series of novel tetrahydropyrimidines efficiently (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).

Reactions and Synthesis

Kappe and Roschger (1989) investigated various reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, studying the site of methylation and acylation, synthesis of thiazines, and formation of indeno[1,2-d]pyrimidines, which highlighted the compound's versatility in chemical synthesis (Kappe & Roschger, 1989).

Reaction Pathway Analysis

Fesenko et al. (2010) explored the dramatic effects of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealing insights into ring expansion versus nucleophilic substitution reactions (Fesenko, Trafimova, Cheshkov, & Shutalev, 2010).

Aza-Wittig Reaction

Lebed' et al. (2009) reported the formation of imidazo[1,5-c]pyrimidine derivatives using ethyl 2-oxo-6-[(triphenyl-λ5-phosphanylidene)aminomethyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylates in an aza-Wittig reaction followed by intramolecular cyclization (Lebed', Kos, Polovinko, Tolmachev, & Vovk, 2009).

Crystal Structure Analysis

The crystal structures of various derivatives of this compound have been determined, providing valuable insights into the molecular and conformational properties of these compounds (Kurbanova, Kurbanov, Askerov, Allakhverdiev, Khrustalev, & Magerramov, 2009).

Ionic Liquid Mediated Synthesis

Nikalje et al. (2017) utilized ionic liquids in the synthesis of novel chromone-pyrimidine coupled derivatives, highlighting the compound's role in creating biologically active substances (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

Thermodynamic Properties

Klachko et al. (2020) investigated the combustion energies and thermodynamic properties of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives, crucial for understanding its stability and reactivity (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).

Mechanism of Action

Target of Action

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a nitrogen-rich heterocyclic compound . It has been found to have multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action . It also includes the adrenergic receptor antagonists for prostatic hyperplasia treatment .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For instance, it has been found to inhibit β-glucuronidase activity , which is an important approach for the treatment of several diseases .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that it may play a role in modulating inflammatory responses.

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties . They exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its synthesis involves environmentally benign mild reaction conditions, aerobic conditions, and shorter reaction time . These factors could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

This compound may cause skin and eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with the skin or eyes, it should be washed off with plenty of soap and water .

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound can induce cell cycle arrest and apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . It also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticancer and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the levels of various metabolites . The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle . These interactions play a crucial role in determining the compound’s overall metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects . Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Properties

IUPAC Name

ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3H,2,4H2,1H3,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEUWQNJWMPQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445635
Record name Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-27-4
Record name Ethyl 1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33458-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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